molecular formula C15H25ClN2O2S B2590362 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride CAS No. 2219374-18-0

3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B2590362
CAS No.: 2219374-18-0
M. Wt: 332.89
InChI Key: GDUNGFQZPIHEMG-UHFFFAOYSA-N
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Description

3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride is a synthetic organic compound featuring a propan-1-amine backbone substituted with a 4-((2-methylpiperidin-1-yl)sulfonyl)phenyl group. The sulfonamide linkage and the 2-methylpiperidinyl moiety contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S.ClH/c1-13-5-2-3-12-17(13)20(18,19)15-9-7-14(8-10-15)6-4-11-16;/h7-10,13H,2-6,11-12,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUNGFQZPIHEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromo-1-butanol with 2-methylpiperidine to form an intermediate, which is then reacted with sulfonyl chloride to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its chemical structure and the biological context. The exact molecular targets and pathways can vary based on the specific application and research focus .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several propan-1-amine derivatives, differing primarily in substituent groups. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Properties/Applications
3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride (Target) C₁₄H₂₁ClN₂O₂S* ~316.3* 2-Methylpiperidinylsulfonyl Enhanced lipophilicity and stereochemical complexity; potential receptor-targeting applications
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride C₁₀H₁₆ClNO₂S 249.76 Methylsulfonyl Simpler structure; used in studies of sulfonamide interactions
3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride C₁₁H₁₁N₃ 185.23 3,5-Dimethoxyphenyl Electron-rich aromatic system; may influence solubility and receptor binding
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride C₁₁H₁₁N₃ 185.23 4-(2-Methylpropyl)phenyl Hydrophobic substituent; likely impacts membrane permeability
Cinacalcet HCl (3-(3-Trifluoromethylphenyl)-N-((R)-1-(naphthalen-1-yl)ethyl)propan-1-amine HCl) C₂₂H₂₂F₃NCl 408.87 3-Trifluoromethylphenyl and naphthylethyl Clinically approved calcimimetic; highlights role of fluorinated groups in drug activity

Substituent Effects on Physicochemical Properties

  • Sulfonamide Variations: The target compound’s 2-methylpiperidinylsulfonyl group introduces steric bulk and basicity compared to the methylsulfonyl group in . This increases lipophilicity (predicted logP ~2.8 vs.
  • Aromatic Substituents : Dimethoxyphenyl (electron-donating) and trifluoromethylphenyl (electron-withdrawing) groups in analogs demonstrate how electronic effects modulate receptor binding. The target’s sulfonamide may act as a hydrogen-bond acceptor, similar to trifluoromethyl groups in Cinacalcet .

Biological Activity

3-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 2219374-18-0) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a piperidine ring, which is known for enhancing the solubility and bioavailability of drug candidates. The presence of the 2-methylpiperidine moiety may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit pro-apoptotic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the S phase.

Key Findings

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MiaPaCa-2 (pancreatic cancer).
  • Apoptosis Induction : The compound has shown significant induction of late apoptosis and necrosis in A549 cells, with percentages reaching up to 82% under certain conditions .
  • Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest, reducing the number of cells in S and G2/M phases .

Cytotoxicity Profile

The cytotoxic effects of this compound have been compared with established chemotherapeutic agents like cisplatin. In vitro studies demonstrate that it exhibits comparable efficacy against multiple cancer cell lines, making it a candidate for further development as an anticancer agent.

Data Table: Biological Activity Summary

Activity Cell Line Effect Reference
Apoptosis InductionA549Late apoptosis (42%)
Apoptosis InductionHCT116Early and late apoptosis
Cell Cycle ArrestA549G0/G1 phase arrest
Cytotoxicity ComparisonVariousComparable to cisplatin

Study 1: Pro-apoptotic Effects

In a study examining the pro-apoptotic effects of various compounds, this compound was found to significantly increase late apoptosis in A549 cells. The study utilized flow cytometry to assess apoptotic markers, confirming its potential as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the cytotoxicity of this compound. It was found to disrupt mitochondrial membrane potential, leading to the activation of caspases involved in apoptosis. This study highlights the importance of mitochondrial pathways in mediating the effects of sulfonamide-containing compounds .

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